molecular formula C12H7ClN4O B2516958 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine CAS No. 1993223-83-8

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine

Cat. No.: B2516958
CAS No.: 1993223-83-8
M. Wt: 258.67
InChI Key: PUFPXUBTJRCBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4 and a 3-phenyl-1,2,4-oxadiazole moiety at position 5. This scaffold combines the electron-deficient pyrimidine ring with the aromatic and bioisosteric properties of the oxadiazole group, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial drug development .

Properties

IUPAC Name

5-(4-chloropyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-10-9(6-14-7-15-10)12-16-11(17-18-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPXUBTJRCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can yield thioether derivatives.

Scientific Research Applications

Biological Activities

The biological activity of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has been investigated across various domains:

  • Agricultural Applications :
    • This compound exhibits significant agricultural biological activities, including herbicidal and fungicidal properties. Its ability to interact with specific biological targets makes it a candidate for developing new agrochemicals that can effectively combat pests and diseases in crops.
  • Neuropharmacology :
    • The interaction of oxadiazole derivatives with acetylcholinesterase suggests potential applications in neuropharmacology. This enzyme plays a critical role in nerve impulse transmission, and compounds that modulate its activity could be useful in treating neurodegenerative diseases.
  • Antimicrobial Properties :
    • Studies have shown that derivatives of this compound possess antimicrobial activities against various bacterial strains. For instance, compounds derived from similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Study Focus Findings
Prabhakar et al. (2024)Antimicrobial ActivityEvaluated synthesized oxadiazole derivatives against S. aureus and E. coli; showed promising antibacterial effects .
Abd El-Salam et al. (2012)Anti-inflammatory PropertiesInvestigated pyrazolo [3,4-d] pyrimidine derivatives; found significant anti-inflammatory activity with lower ulcerogenic potential compared to traditional drugs .
Research on NeuropharmacologyAcetylcholinesterase InhibitionHighlighted the potential for developing treatments for CNS disorders through modulation of enzyme activity by oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Core Structure Substituents Key Features References
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine Pyrimidine Cl at C4; 3-phenyl-oxadiazole at C5 Potential kinase inhibition due to chloro-pyrimidine synergy; enhanced metabolic stability from oxadiazole Inferred
5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol derivatives Pyrrolidine Hydroxyl group; urea linkages Improved solubility due to polar hydroxyl group; used in urea-based pharmaceuticals targeting CNS disorders
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles Pyrimidine Varied substituents (e.g., aldehyde, urea) Synthesized via three-component cycloaddition; tunable electronic properties for antimicrobial applications
ST-1426 (Acrylamide-oxadiazole derivative) Benzene Acrylamide linker Enhanced bioavailability; used in anticancer and anti-inflammatory drug discovery
(3-Phenyl-1,2,4-oxadiazol-5-yl)methylamine Oxadiazole Methylamine group High reactivity for further functionalization; industrial applications in agrochemicals

Biological Activity

4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a 1,2,4-oxadiazole moiety. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

  • Molecular Formula : C13_{13}H9_{9}ClN4_{4}O
  • Molecular Weight : 258.66 g/mol
  • CAS Number : 1993223-83-8

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

In Vitro Studies

A study evaluated the compound's efficacy against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, with some compounds showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Compound MIC (μg/mL) Target Pathogen
This compound0.22 - 0.25S. aureus, S. epidermidis
Other derivatives3.125 - 12.5E. coli, B. subtilis

The compound also displayed synergistic effects when used in combination with conventional antibiotics such as ciprofloxacin and ketoconazole, enhancing their antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been explored through theoretical studies employing Density Functional Theory (DFT). These studies indicate that the presence of electron-donating groups enhances the antioxidant activity by facilitating mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT) .

Key Findings

Theoretical calculations revealed:

  • Bond Dissociation Enthalpy (BDE) : Lower BDE values suggest higher antioxidant potential.
Parameter Value
BDELow values indicate strong antioxidant activity
Ionization Potential (IP)Correlates with reactivity towards free radicals

Case Studies

Several case studies have been conducted to assess the biological activity of derivatives of this compound:

  • Antibacterial Efficacy : A comparative study found that derivatives of pyrimidine compounds exhibited varying degrees of antibacterial activity, with some outperforming standard antibiotics .
  • Cytotoxicity Assessment : In cytotoxicity assays, derivatives showed low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors such as chloro-substituted pyrimidines and phenyl-oxadiazole derivatives. Key reagents include sodium hydroxide or potassium carbonate as bases, and solvents like DMF under controlled pH and temperature (e.g., 60–80°C). Optimization focuses on yield improvement via thin-layer chromatography (TLC) monitoring and purification by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidine and oxadiazole rings, with chloro and phenyl substituents identified via chemical shifts. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy detects functional groups like C=N and C-Cl bonds. X-ray crystallography may resolve stereoelectronic effects in crystalline forms .

Q. What are the primary biological targets or therapeutic applications explored for this compound?

  • Methodological Answer : The compound is studied for interactions with enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors) due to its heterocyclic scaffold. Preclinical studies suggest antimicrobial and anticancer potential, validated via in vitro assays like cell viability (MTT) and enzyme inhibition (IC50 measurements) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock, Schrödinger) simulates binding affinities to targets like DNA topoisomerases. Researchers should validate predictions with SAR studies, modifying substituents on the phenyl or oxadiazole groups .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target inhibition). Meta-analyses of published data can identify trends .

Q. How does the electronic nature of the chloro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The chloro group at position 4 acts as a leaving group, enabling palladium-catalyzed couplings. Its electron-withdrawing effect enhances electrophilicity at the pyrimidine ring. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous solvents (THF/toluene) under inert atmospheres .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer : Scale-up risks include byproduct formation and reduced yields. Mitigate via flow chemistry for precise control of reaction parameters (temperature, residence time). High-performance liquid chromatography (HPLC) ensures purity ≥95%, while recrystallization in ethanol/water mixtures improves crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.